molecular formula C23H23NO3D8 B1165277 Norgestimate-2,2,4,6,6,10,16,16-D8

Norgestimate-2,2,4,6,6,10,16,16-D8

カタログ番号: B1165277
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norgestimate-2,2,4,6,6,10,16,16-D8 is a deuterated isotopologue of norgestimate, a third-generation synthetic progestin used in hormonal contraceptives. Deuterated compounds, such as this, are often employed in pharmacokinetic and metabolic studies to track drug distribution, absorption, and elimination due to deuterium’s ability to slow metabolic degradation without significantly altering pharmacological activity .

Norgestimate itself is a prodrug metabolized into 17-desacetyl norgestimate, its pharmacologically active metabolite, which shares similar endocrine profiles but exhibits a longer half-life (12–30 hours vs. <5 hours for the parent compound) . The deuterated form enhances analytical precision in studies measuring plasma concentrations, as seen in LC-MS/MS methodologies with a lower limit of quantification (LOQ) of 20.221 pg/mL for 17-desacetyl norgestimate .

特性

分子式

C23H23NO3D8

外観

Purity:95.9% HPLC; 98% atom DOff-white solid

同義語

Norgestimate-2,2,4,6,6,10,16,16-D8, Norgestimate-D8, (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one-D8 3-Oxime;  Dexnorgestrel Acetime-D8;  D-138-D8;  ORF-10131-D8

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Pharmacological Activity and Receptor Binding

Norgestimate and its metabolites exhibit distinct profiles compared to other progestins (Table 1):

Progestin Androgenic Activity Antiandrogenic Activity 5α-Reductase Inhibition TRPC3/6 Inhibition (IC₅₀)
Norgestimate Low Moderate (50% of CPA ) Strong 3.0–5.2 mM
Levonorgestrel High None None Not reported
Desogestrel Low Low Weak Not reported
Gestodene Moderate Low Weak Not reported
  • Androgenic Effects: Norgestimate’s low androgenic activity contrasts sharply with levonorgestrel, which reduces HDL cholesterol and increases LDL/HDL ratios .
  • TRPC Channel Inhibition: Unique to norgestimate, this activity (IC₅₀ ~3–5 mM) may confer vascular smooth muscle relaxation benefits, as demonstrated in aortic smooth muscle cells .

Metabolic and Clinical Efficacy

Table 2: Metabolic and Clinical Parameters
Parameter Norgestimate/EE Desogestrel/EE Levonorgestrel/EE
HDL Cholesterol Neutral Neutral Decreased
SHBG Increase Moderate High Low
Ovulation Inhibition Effective at 0.25 mg Effective at lower doses Effective at higher doses
Pearl Index 0.25 0.17 0.27
  • Lipid Metabolism: Norgestimate preserves HDL levels, unlike levonorgestrel, which negatively impacts lipid profiles .
  • Estrogenicity: SHBG increases with norgestimate are comparable to desogestrel, suggesting similar estrogenic potency and venous thromboembolism (VTE) risk .

Unique Properties

  • Drug Interactions: Unlike levonorgestrel, norgestimate’s pharmacokinetics remain unaffected by CYP3A4 inducers like elagolix or dolutegravir .

Research Findings and Clinical Implications

  • Metabolic Stability : The deuterated form’s prolonged half-life aids in precise metabolite tracking, critical for bioequivalence studies .
  • Safety Profile: While norgestimate’s low androgenic activity reduces acne risk compared to levonorgestrel , its estrogenic effects (via SHBG) align it with higher-risk contraceptives regarding VTE .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。